8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57543-79-0 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
8-methoxy-2-methyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C11H11NO4/c1-7-9(12(13)14)6-8-4-3-5-10(15-2)11(8)16-7/h3-7H,1-2H3 |
InChI Key |
SHCOTMVNOXWXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C(=CC=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 8 Methoxy 2 Methyl 3 Nitro 2h 1 Benzopyran
Reactivity of the Nitro Group within the 2H-1-Benzopyran System
The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the entire benzopyran system. It not only serves as a reactive site for reduction but also modulates the reactivity of the aromatic ring.
The reduction of the nitro group is a pivotal transformation, providing a gateway to a variety of amino-substituted benzopyran derivatives. This process can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the corresponding amine. nih.gov The choice of reducing agent and reaction conditions determines the final product.
Common methods for the reduction of aromatic nitro compounds are applicable to 8-methoxy-2-methyl-3-nitro-2H-1-benzopyran and include:
Catalytic Hydrogenation: This is a widely used method for nitro group reduction. wikipedia.org Reagents such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas are effective. commonorganicchemistry.comgoogle.com This method is often preferred due to its clean nature and high yields. commonorganicchemistry.com The reaction involves the transfer of hydrogen atoms to the nitro group, leading to the formation of the amine.
Metal-Acid Systems: Combinations of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) are classic reagents for nitro group reduction. commonorganicchemistry.commasterorganicchemistry.com These reactions proceed through a series of single electron transfers from the metal to the nitro group.
Other Reducing Agents: A variety of other reagents can also be employed, such as sodium dithionite (B78146) (Na2S2O4), tin(II) chloride (SnCl2), and lithium aluminum hydride (LiAlH4). commonorganicchemistry.comvanderbilt.edu However, the reactivity of LiAlH4 with other functional groups in the molecule must be considered. commonorganicchemistry.com For instance, while it reduces aliphatic nitro compounds to amines, it tends to produce azo compounds with aromatic nitro compounds. commonorganicchemistry.com
The reduction pathway can be visualized as a stepwise process:
Nitro -> Nitroso -> Hydroxylamine -> Amine
The isolation of the intermediate nitroso and hydroxylamine derivatives is often challenging as the reduction typically proceeds to the amine. nih.gov However, under controlled conditions, it is possible to obtain these intermediates. For example, reduction with zinc dust and ammonium (B1175870) chloride can yield the hydroxylamine derivative. wikipedia.org
| Reagent | Product | Notes |
|---|---|---|
| H2, Pd/C | Amine | Commonly used, high yield. commonorganicchemistry.com |
| Fe, HCl | Amine | Classic method. masterorganicchemistry.com |
| SnCl2 | Amine | Mild reducing agent. commonorganicchemistry.com |
| Zn, NH4Cl | Hydroxylamine | Can isolate the hydroxylamine intermediate. wikipedia.org |
The nitro group is a strong electron-withdrawing group, and its presence significantly deactivates the benzopyran ring system towards electrophilic aromatic substitution. quora.comdoubtnut.com This deactivation is due to the resonance and inductive effects of the nitro group, which decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. vedantu.com Any electrophilic substitution that does occur is directed to the meta position relative to the nitro group. quora.comijrti.org
Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). chemistrysteps.com For SNA_r to occur, a good leaving group must be present on the aromatic ring, typically ortho or para to the nitro group. chemistrysteps.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the substitution. nih.gov The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com
Reactivity of the Pyran Ring
The pyran ring in this compound contains a reactive endocyclic double bond and is susceptible to both ring-opening and addition reactions.
The stability of the 2H-pyran ring can be influenced by reaction conditions and the presence of nucleophiles. nih.gov While benzofused pyrans are generally more stable than their monocyclic counterparts, they can undergo ring-opening reactions under certain conditions. nih.gov These reactions are often initiated by the attack of a nucleophile at the electrophilic centers of the pyran ring. clockss.org For instance, treatment with strong bases can lead to the cleavage of the pyran ring.
Conversely, ring-closing reactions are fundamental to the synthesis of the 2H-1-benzopyran core. nih.gov Electrophilic cyclization of appropriate precursors is a common strategy. nih.gov
The endocyclic double bond in the pyran ring is a site of reactivity, susceptible to both electrophilic and nucleophilic additions.
Electrophilic Addition: The double bond can react with electrophiles in a manner characteristic of alkenes. savemyexams.com The reaction proceeds through a carbocation intermediate, and the regioselectivity of the addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. libretexts.org The presence of the electron-withdrawing nitro group at the 3-position influences the electron density of the double bond, making it less nucleophilic than a typical alkene.
Nucleophilic Addition (Michael Addition): The double bond is part of a conjugated system with the nitro group, making it an excellent Michael acceptor. researchgate.net Nucleophiles can add to the 4-position of the benzopyran ring in a conjugate addition reaction. researchgate.net This reaction is facilitated by the ability of the nitro group to stabilize the resulting negative charge through resonance. researchgate.net
Functional Group Interconversions and Advanced Derivatization Strategies
The functional groups present in this compound offer numerous possibilities for further derivatization. ub.edusolubilityofthings.com
The reduction of the nitro group to an amine, as discussed previously, is a key transformation that opens up a wide range of synthetic possibilities. The resulting amino group can be further modified through reactions such as acylation, alkylation, and diazotization, leading to a diverse array of derivatives. nih.gov
The methoxy (B1213986) group on the benzene (B151609) ring can potentially be cleaved to a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.
The methyl group at the 2-position of the pyran ring could potentially undergo reactions, although it is generally less reactive than the other functional groups.
Advanced derivatization strategies can involve a combination of these transformations to synthesize complex molecules with tailored properties. For example, a sequence involving nitro group reduction followed by acylation of the resulting amine and subsequent modification of the pyran ring could be employed to generate novel compounds.
| Initial Functional Group | Reaction Type | Resulting Functional Group |
|---|---|---|
| Nitro (-NO2) | Reduction | Amine (-NH2) |
| Amine (-NH2) | Acylation | Amide (-NHCOR) |
| Methoxy (-OCH3) | Ether Cleavage | Hydroxyl (-OH) |
| Endocyclic Double Bond | Michael Addition | Substituted Pyran Ring |
Alkylation and Arylation Reactions on the Benzopyran Core
Direct electrophilic alkylation or arylation on the pyran ring of this compound is generally unfavorable. The carbon-carbon double bond within the pyran ring is electron-deficient due to the strong electron-withdrawing effect of the conjugated nitro group (-NO2). This deactivation makes it a poor substrate for attack by electrophiles.
Instead, this electron-deficient double bond is highly activated for nucleophilic reactions. The C4 carbon is particularly electrophilic, making the benzopyran core susceptible to Michael addition reactions. While not formal alkylation or arylation in the classic sense (like Friedel-Crafts), reactions with stabilized carbanions (en route to alkylation) or organometallic reagents can lead to the addition of alkyl or aryl groups at this position.
Research on structurally similar 2-substituted 3-nitro-2H-chromenes demonstrates their reactivity with nucleophiles. For instance, the introduction of an electron-withdrawing group at the 2-position, such as a trifluoromethyl group, further activates the double bond towards nucleophilic attack. mdpi.com This suggests that the 2-methyl group in the target compound provides a baseline reactivity that can be modulated by the choice of nucleophile and reaction conditions.
Substitution Reactions on the Benzene Moiety
The benzene portion of the this compound molecule is subject to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. The primary substituents influencing reactivity are the 8-methoxy group and the fused pyran ring structure.
Methoxy Group (-OCH₃): The methoxy group at the C8 position is a powerful activating group. libretexts.orgmsu.edu Through its resonance effect, it donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. It is a strong ortho, para-director.
Fused Pyran Ring: The connection to the pyran ring at positions C4a and C8a acts like an alkyl ether linkage, which is also weakly activating and ortho, para-directing.
The positions ortho to the methoxy group are C7 and C9 (part of the pyran ring fusion), and the para position is C6. The position ortho to the pyran ring fusion is C5. Therefore, the C5 and C7 positions are the most activated sites for electrophilic attack. The strong activating and directing effect of the methoxy group is the dominant factor. libretexts.org In contrast, the nitro group on the pyran ring deactivates the benzene ring through induction, but its effect is less pronounced than the activating effect of the methoxy group. msu.edu
Common electrophilic substitution reactions include:
Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely introduce a second nitro group at the C5 or C7 position. masterorganicchemistry.com
Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would lead to bromination, primarily at the C7 position due to steric hindrance at C5.
Friedel-Crafts Reactions: Alkylation and acylation would also be directed to the C5 and C7 positions. msu.edu
| Position | Substituent | Effect on Ring | Directing Influence | Predicted Substitution Sites |
|---|---|---|---|---|
| C8 | Methoxy (-OCH₃) | Strongly Activating | Ortho, Para | C7, C5 (para position is C6, but C5 is also activated) |
| C4a, C8a | Fused Pyran Ring | Weakly Activating | Ortho, Para | C5, C7 |
| C3 (on pyran) | Nitro (-NO₂) | Deactivating (Inductive) | N/A (effect is on the other ring) | - |
Rearrangement Reactions Involving the Pyran Ring (e.g., Oxime to Isoxazoline)
A direct rearrangement of the stable pyran ring into an isoxazoline (B3343090) is not a typical transformation. However, the nitroalkene functionality within the pyran ring is a key synthon for constructing new heterocyclic systems, such as isoxazolines, through cycloaddition reactions. The example of an "oxime to isoxazoline" transformation likely refers to a [3+2] cycloaddition reaction where the nitroalkene acts as the dipolarophile.
In this mechanistic pathway, an oxime can be converted in situ to a nitrile oxide (a 1,3-dipole). nih.gov This highly reactive intermediate then undergoes a [3+2] cycloaddition with the electron-deficient double bond of the 3-nitro-2H-1-benzopyran. This reaction would result in the formation of a new isoxazoline ring fused to the benzopyran core, rather than a rearrangement of the original pyran ring. Computational studies on similar [3+2] cycloadditions involving nitro-substituted dipoles confirm that these reactions proceed with high regioselectivity to form stable cycloadducts. mdpi.com The process is not a rearrangement but a construction reaction.
Intermolecular Radical Addition-Initiated Cyclization rsc.org
Intramolecular Nucleophilic Cyclization rsc.org
Reaction Kinetics and Mechanistic Investigations
Elucidation of Reaction Pathways and Transition States
Mechanistic studies of reactions involving this compound focus on understanding the step-by-step sequence of bond breaking and formation.
For electrophilic substitution on the benzene moiety , the reaction proceeds through a well-established two-step mechanism. msu.edu
Formation of the Arenium Ion: In the rate-determining step, the electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is stabilized by the electron-donating methoxy group.
Deprotonation: In a subsequent fast step, a weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. masterorganicchemistry.com
For cycloaddition reactions at the pyran ring , such as the formation of isoxazolines, the mechanism can be more complex. mdpi.com Computational studies suggest that [3+2] cycloadditions are often polar, one-step, asynchronous reactions. mdpi.com This means the two new sigma bonds are formed in a single transition state, but not at the exact same time. Attempts to locate a zwitterionic intermediate in similar reactions have been unsuccessful, supporting a concerted mechanism over a stepwise one involving a distinct intermediate. mdpi.com The transition state involves a specific geometric arrangement of the benzopyran and the reacting dipole, influenced by steric and electronic factors.
Role of Catalysis and Solvent Systems in Reaction Outcomes
The choice of catalyst and solvent plays a critical role in directing the outcome, yield, and selectivity of reactions involving the 3-nitro-2H-benzopyran scaffold.
In reactions analogous to cycloadditions, Lewis acid catalysts are often employed. Studies on similar 3-nitro-2H-chromene systems in reactions with azomethine ylides showed that silver acetate (B1210297) (AgOAc) was an effective catalyst. mdpi.com The catalyst coordinates with the reactants, lowering the activation energy of the transition state and facilitating the reaction.
The solvent system significantly influences reaction rates and product yields by stabilizing intermediates and transition states. In a study comparing different solvents for a reaction involving a 2-phenyl-3-nitro-2H-chromene, polar aprotic solvents gave superior results compared to nonpolar ones. mdpi.com
| Solvent | Dielectric Constant (approx.) | Reaction Yield |
|---|---|---|
| Toluene | 2.4 | 60% |
| Tetrahydrofuran (THF) | 7.6 | 92% |
| Acetonitrile (B52724) | 37.5 | 91% |
| Dichloromethane (DCM) | 9.1 | 93% |
The data indicates that solvents with moderate to high polarity, such as Dichloromethane and Tetrahydrofuran, provide the highest yields, likely by stabilizing the polar transition state of the cycloaddition reaction more effectively than a nonpolar solvent like toluene. mdpi.com
Advanced Spectroscopic and Analytical Methodologies for Characterization of 8 Methoxy 2 Methyl 3 Nitro 2h 1 Benzopyran
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular framework.
The structural backbone of 8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran can be pieced together using a suite of NMR experiments.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the benzopyran ring would appear in the downfield region (approx. 6.5-7.5 ppm). The vinylic proton at the C4 position, adjacent to the nitro group, would be significantly deshielded. The methoxy (B1213986) (OCH₃) protons would present as a sharp singlet around 3.8-4.0 ppm, while the methyl (CH₃) protons at the C2 position would appear as a doublet, coupled to the single proton at C2. The ¹³C NMR spectrum, often acquired with proton decoupling, would show 11 distinct signals corresponding to each carbon atom in the molecule. The presence of the nitro group and the oxygen atoms would cause characteristic shifts in the adjacent carbon signals.
Correlation SpectroscopY (COSY): This homonuclear 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. A key correlation would be observed between the proton at C2 and the methyl protons attached to it. Additionally, COSY would reveal the coupling network among the protons on the aromatic ring, helping to assign their specific positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). mdpi.com This technique is invaluable for unambiguously assigning the carbon signals. For instance, the singlet from the methoxy protons would correlate with the methoxy carbon signal, and the doublet from the C2-methyl protons would correlate with the methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds. arxiv.org This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation from the methoxy protons to the aromatic carbon at C8. It would also show correlations from the C2-methyl protons to the C2 and C3 carbons, and from the C4 proton to C2, C4a, and C5, thus confirming the connectivity around the pyran ring and the position of the nitro group.
Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.comarxiv.org This is particularly useful for determining stereochemistry and conformation, as discussed in the next section.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| 2 | ~75 | ~5.0 | quartet (q) |
| 3 | ~135 | - | - |
| 4 | ~120 | ~8.0 | singlet (s) |
| 4a | ~120 | - | - |
| 5 | ~115 | ~6.8 | doublet (d) |
| 6 | ~125 | ~7.0 | triplet (t) |
| 7 | ~110 | ~6.7 | doublet (d) |
| 8 | ~148 | - | - |
| 8a | ~145 | - | - |
| 2-CH₃ | ~20 | ~1.6 | doublet (d) |
| 8-OCH₃ | ~56 | ~3.9 | singlet (s) |
| Experiment | Key Correlations | Information Gained |
|---|---|---|
| COSY | H-2 ↔ 2-CH₃; H-5 ↔ H-6; H-6 ↔ H-7 | Confirms proton-proton coupling networks. |
| HSQC | H-2 ↔ C-2; H-4 ↔ C-4; H-5 ↔ C-5; 2-CH₃ ↔ 2-CH₃ Carbon; 8-OCH₃ ↔ 8-OCH₃ Carbon | Assigns carbons directly bonded to protons. |
| HMBC | 8-OCH₃ ↔ C-8; 2-CH₃ ↔ C-2, C-3; H-4 ↔ C-2, C-4a, C-5; H-5 ↔ C-4, C-7, C-8a | Connects molecular fragments and confirms substituent positions. |
| NOESY | H-2 ↔ H-4; 2-CH₃ ↔ H-4; 8-OCH₃ ↔ H-7 | Provides through-space proximity for conformational analysis. |
The 2H-1-benzopyran ring is not planar and can exist in different conformations. NMR spectroscopy, particularly the NOESY technique, is a primary method for investigating these conformational preferences in solution. nih.gov
By analyzing the cross-peaks in a NOESY spectrum, one can determine the spatial proximity of protons. For this compound, a key analysis would involve observing the NOE between the protons of the C2-methyl group and the vinylic proton at C4. The intensity of this cross-peak is inversely proportional to the sixth power of the distance between these protons, providing strong evidence for their relative orientation. mdpi.com Similarly, NOEs between the methoxy protons and the aromatic proton at C7 would confirm the orientation of the methoxy group relative to the ring. nih.gov In cases where a molecule exists as a mixture of conformers in dynamic equilibrium, the observed NOEs represent an average of these states, and quantitative analysis can reveal the relative populations of the predominant conformers. arxiv.orgnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the study of molecular fragmentation.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for the ion. For this compound (C₁₁H₁₁NO₄), the exact monoisotopic mass is 221.0688 Da. uni.lu HRMS analysis, often using techniques like electrospray ionization (ESI), would typically detect the protonated molecule, [M+H]⁺, with an expected exact mass of 222.0761 Da. uni.lu The experimental measurement of a mass that matches this theoretical value to within a few parts per million (ppm) provides strong confirmation of the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion, e.g., the [M+H]⁺ ion of the compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed.
For this compound, the fragmentation would likely involve characteristic losses related to its functional groups. Plausible fragmentation pathways for the [M+H]⁺ ion could include:
Loss of the nitro group (NO₂) as a radical (46 Da).
Loss of a methyl radical (CH₃) from the C2 position (15 Da).
Loss of the methoxy group as a radical (OCH₃) (31 Da) or loss of a methyl radical from the methoxy group (15 Da).
Retro-Diels-Alder (RDA) cleavage of the pyran ring, a characteristic fragmentation for chromene structures.
Elucidating these pathways helps to confirm the connectivity and arrangement of the different parts of the molecule.
| Ion | Formula | Calculated m/z | Comment |
|---|---|---|---|
| [M]⁺ | C₁₁H₁₁NO₄ | 221.0683 | Molecular Ion (in EI) |
| [M+H]⁺ | C₁₁H₁₂NO₄⁺ | 222.0761 | Precursor Ion (in ESI) |
| [M+Na]⁺ | C₁₁H₁₁NNaO₄⁺ | 244.0580 | Sodium Adduct (in ESI) uni.lu |
| [M+H - NO₂]⁺ | C₁₁H₁₂O₂⁺ | 176.0805 | Loss of nitro group |
| [M+H - CH₃]⁺ | C₁₀H₉NO₄⁺ | 207.0526 | Loss of methyl radical |
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption of light at specific frequencies corresponding to molecular vibrations. f1000research.com
For this compound, the FTIR spectrum would display several characteristic absorption bands. The most prominent would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Other key signals would include C-H stretching vibrations for the aromatic and aliphatic (methyl and methoxy) groups just above 3000 cm⁻¹, C=C stretching vibrations for the aromatic ring and the pyran double bond in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations for the ether linkages around 1000-1300 cm⁻¹. researchgate.netresearchgate.net This provides a rapid and non-destructive method to confirm the presence of the key functional groups within the molecule.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene (B151609) Ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₃, -OCH₃ |
| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene Ring |
| N-O Asymmetric Stretch | 1500 - 1560 | -NO₂ |
| N-O Symmetric Stretch | 1340 - 1380 | -NO₂ |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Ar-O-CH₃ |
| C-O Stretch (Alkyl Ether) | 1050 - 1150 | Pyran Ring Ether |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups and probing the molecular vibrations of this compound. While direct experimental spectra for this exact compound are not widely published, the expected vibrational modes can be predicted based on the known frequencies of its constituent functional groups and data from analogous structures.
The IR spectrum is anticipated to be dominated by strong absorptions corresponding to the nitro (-NO₂) group, specifically the asymmetric and symmetric stretching vibrations, which are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. For the related compound 5-Nitro-8-methoxyquinoline, a distinct NO₂ absorption has been reported at 1338 cm⁻¹. researchgate.net The methoxy (-OCH₃) group should exhibit characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band in the 1000-1050 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring and the benzopyran system would appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-O-C stretching of the pyran ring is also expected within the fingerprint region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the C=C bonds of the aromatic and pyran rings, as well as the C-C backbone of the molecule. The symmetric stretching vibration of the nitro group is also typically Raman active. The combination of IR and Raman data would thus provide a comprehensive vibrational profile of this compound, allowing for unambiguous functional group identification and insights into its molecular structure.
Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) | Weak |
| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1380 (Strong) | Strong |
| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 (Medium) | Medium |
| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1050 (Strong) | Weak |
| Aromatic Ring | C-H Stretch | > 3000 (Medium) | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 (Medium-Strong) | Strong |
| Benzopyran Core | C-O-C Stretch | 1050 - 1250 (Medium) | Medium |
| Methyl (-CH₃) | C-H Bending | ~1375, ~1450 (Medium) | Medium |
Attenuated Total Reflection (ATR) Infrared Spectroscopy for Surface and Intermolecular Interaction Studies
Attenuated Total Reflection (ATR) Infrared Spectroscopy is a valuable technique for analyzing the surface of solid and liquid samples of this compound with minimal sample preparation. researchgate.netnih.govmdpi.com This method is particularly useful for obtaining high-quality IR spectra of powdered or solid film samples by ensuring excellent contact between the sample and the ATR crystal. researchgate.net
In the context of this compound, ATR-IR would be instrumental in studying intermolecular interactions in the solid state. For instance, subtle shifts in the vibrational frequencies of the nitro and methoxy groups could indicate the presence of hydrogen bonding or other non-covalent interactions, which can influence the crystal packing and physical properties of the compound. Furthermore, ATR-IR imaging could be employed to investigate the spatial distribution of the compound in a mixture or on a surface, providing valuable information for formulation and material science applications. The technique's sensitivity to the near-surface region also makes it suitable for studying surface phenomena, such as adsorption or degradation, which are critical for understanding the compound's stability and reactivity.
Electronic Spectroscopy Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions and extent of conjugation in this compound. The benzopyran core, substituted with a methoxy group (an auxochrome) and a nitro group (a chromophore), creates an extended π-conjugated system that is expected to absorb in the UV-Vis region.
The electronic spectrum is anticipated to show multiple absorption bands corresponding to π → π* and n → π* transitions. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of conjugation. Conversely, the electron-withdrawing nitro group can also lead to a red shift and an increase in the molar absorptivity. The interplay of these substituents on the benzopyran scaffold will determine the precise absorption wavelengths and intensities. By analyzing the UV-Vis spectrum in solvents of varying polarity, one can gain further insights into the nature of the electronic transitions. For instance, a hypsochromic (blue) shift of the n → π* transition with increasing solvent polarity would be indicative of this type of electronic excitation.
Fluorescence Spectroscopy for Photophysical Property Probing and Quantum Yield Determinations
Fluorescence spectroscopy can provide valuable information on the photophysical properties of this compound, including its emission characteristics and fluorescence quantum yield. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule may relax to the ground state via radiative decay, i.e., fluorescence.
However, the presence of the nitro group, a well-known fluorescence quencher, is expected to significantly influence the emission properties. The nitro group can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, thereby reducing or completely quenching the fluorescence. Therefore, it is crucial to experimentally determine if this compound exhibits any fluorescence. If it does, the fluorescence spectrum would reveal the emission wavelength, and the fluorescence quantum yield (Φf) could be determined relative to a standard fluorophore. The quantum yield would provide a quantitative measure of the efficiency of the fluorescence process. The absence of significant fluorescence would, in itself, be an important finding, suggesting efficient population of the triplet state or other non-radiative decay channels.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
Single crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of this compound in the solid state. Although a crystal structure for this specific compound is not publicly available, analysis of related benzopyran structures allows for a prediction of its key structural features. nih.govnih.gov
A successful crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would reveal the stereochemistry at the chiral center (C2), defining its absolute configuration (R or S). The planarity of the benzopyran ring system and the orientation of the methoxy, methyl, and nitro substituents would be accurately determined. Furthermore, the crystal packing arrangement would be elucidated, showing how the molecules interact with each other in the crystal lattice through intermolecular forces such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. This information is invaluable for understanding the compound's physical properties, such as melting point and solubility, and for computational modeling studies.
Table 2: Predicted Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or Non-centrosymmetric |
| Conformation | Half-chair or distorted boat for the pyran ring |
| Key Bond Lengths | C-NO₂: ~1.47 Å; C-OCH₃: ~1.36 Å; C-O (pyran): ~1.37 Å |
| Intermolecular Interactions | Potential for C-H···O hydrogen bonds, π-π stacking |
Powder X-ray Diffraction for Crystalline Phase Analysis and Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solids. It is a powerful tool for identifying different crystalline phases, known as polymorphs, which are different crystal structures of the same compound. researchgate.net Polymorphism is a critical consideration in materials science and the pharmaceutical industry, as different polymorphs can exhibit significant variations in physical properties like solubility, melting point, and stability. researchgate.netrigaku.com
The PXRD technique works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the scattered beams. The resulting pattern, or diffractogram, is a unique fingerprint for a specific crystalline solid. researchgate.net The diffraction pattern is typically plotted as intensity versus the diffraction angle (2θ). The presence of sharp peaks in the pattern is indicative of a crystalline material.
In the context of this compound, PXRD would be employed to confirm the crystalline nature of a synthesized batch and to investigate the potential for polymorphism. nih.govnih.gov By comparing the PXRD pattern of a new sample to a standard reference pattern, one can confirm phase identity. rigaku.com The discovery of a new polymorph would be indicated by the appearance of new peaks, shifts in peak positions, or changes in relative peak intensities in the diffractogram. researchgate.net Such studies are crucial for ensuring the consistency and control of the solid form of the compound during development and manufacturing. rigaku.comnih.gov
Hypothetical PXRD Data for Polymorphic Forms of this compound
This table illustrates the kind of data obtained from a PXRD analysis comparing two hypothetical polymorphic forms (Form A and Form B) of the title compound. The differences in peak positions (2θ) and relative intensities signify distinct crystal lattice structures.
| Form A | Form B |
| 2θ Angle (°) | Relative Intensity (%) |
| 8.5 | 100 |
| 12.3 | 45 |
| 15.8 | 60 |
| 19.1 | 75 |
| 21.7 | 90 |
| 24.6 | 55 |
| 28.9 | 30 |
Chromatographic and Separation Science Techniques
Chromatographic methods are paramount for the separation, identification, and quantification of individual components within a mixture. For the analysis of this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity and analyzing related substances.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). nih.gov For purity assessment of this compound, a reversed-phase HPLC method would typically be developed, where the compound is detected by a UV detector as it elutes from the column, producing a chromatogram with peaks corresponding to the main compound and any impurities.
The structure of this compound contains a stereogenic center at the C2 position of the pyran ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Enantiomers possess identical physical properties in an achiral environment but can have vastly different biological activities. phenomenex.com Therefore, their separation and quantification are critical.
Chiral HPLC is the most effective method for separating enantiomers. nih.gov This is achieved by using a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. phenomenex.com The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained longer on the column than the other, resulting in separation. preprints.org Polysaccharide-based CSPs are among the most popular and versatile for separating a wide range of chiral compounds. nih.gov A successful chiral separation allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of the sample. mdpi.com
Hypothetical Chiral HPLC Method for Enantiomeric Separation of this compound
This table presents hypothetical parameters and results for a chiral HPLC method designed to separate the (R)- and (S)-enantiomers of the title compound.
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.2 min |
| Retention Time (R)-enantiomer | 9.5 min |
| Resolution (Rs) | > 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. escholarship.org It is the method of choice for the analysis of volatile and semi-volatile compounds that are thermally stable. nih.gov In the context of this compound, GC-MS is invaluable for identifying volatile impurities from the synthesis, such as unreacted starting materials or byproducts, as well as for analyzing potential degradation products. amazonaws.com
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated into its components in a capillary column. phytopharmajournal.com As each component elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern. For aromatic nitro compounds like this compound, characteristic fragmentation patterns in EI-MS often include the loss of the nitro group (NO₂) or nitric oxide (NO), leading to distinct fragment ions that aid in structural elucidation. lew.royoutube.com The fragmentation can be complex, but it provides structural information that, when combined with library database matching, allows for confident identification of unknown volatile products. jbcpm.comresearchgate.net
Hypothetical GC-MS Fragmentation Data for this compound and a Potential Volatile Byproduct
This table shows the expected molecular ion and key fragment ions that would be observed in a GC-MS analysis for the title compound and a hypothetical related volatile impurity.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and (Proposed Neutral Loss) |
| This compound | 221 | 206 ([M-CH₃]⁺), 175 ([M-NO₂]⁺), 191 ([M-NO]⁺) |
| 8-Methoxy-2-methyl-2H-1-benzopyran (hypothetical byproduct) | 176 | 161 ([M-CH₃]⁺), 145 ([M-OCH₃]⁺) |
Theoretical and Computational Chemistry Studies on 8 Methoxy 2 Methyl 3 Nitro 2h 1 Benzopyran
Quantum Mechanical (QM) Calculations
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Molecular Properties
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying medium to large-sized molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density, which simplifies the computation significantly while maintaining a high level of accuracy.
For benzopyran derivatives, DFT calculations are routinely used to perform geometry optimization, which finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.govresearchgate.net Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.govbiointerfaceresearch.com In substituted benzopyrans, the distribution of HOMO and LUMO densities often highlights the electron-rich and electron-poor regions, respectively. biointerfaceresearch.com The presence of a strong electron-withdrawing nitro group, as in 8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran, is expected to lower the LUMO energy significantly, impacting the molecule's electronic transitions and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.govbiointerfaceresearch.com It helps identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites, which are key to predicting intermolecular interactions.
Table 1: Representative DFT-Calculated Properties for Substituted Benzopyran Systems
| Property | Typical Calculated Value | Significance |
| EHOMO | -6.0 to -7.5 eV | Indicates electron-donating ability |
| ELUMO | -2.0 to -3.5 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 3.0 to 4.5 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.0 to 6.0 Debye | Measures overall polarity of the molecule |
Note: The values in the table are representative for similar nitro-aromatic and benzopyran systems and are intended for illustrative purposes. Specific values for this compound would require a dedicated DFT calculation.
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data or empirical parameters. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) can provide higher accuracy, especially for systems where electron correlation is critical. chemrxiv.org
For complex molecules, these high-accuracy methods are often used to benchmark the results obtained from more computationally efficient methods like DFT. superfri.org They are particularly valuable for calculating properties that are sensitive to subtle electronic effects, such as excited state energies, which govern a molecule's photophysical properties (absorption and emission of light). rsc.org For a molecule with multiple chromophores like this compound, accurate calculation of excited states is essential for understanding its UV-visible spectrum. rsc.org
Selection of Basis Sets and Computational Parameters for Benzopyran Systems
The accuracy of any QM calculation is heavily dependent on the choice of the basis set. youtube.comresearchgate.net A basis set is a set of mathematical functions used to build the molecular orbitals. youtube.com The choice represents a trade-off between computational cost and accuracy. youtube.com
For molecules containing heteroatoms (like oxygen and nitrogen) and π-systems, such as benzopyrans, the selection of an appropriate basis set is crucial. Common families of basis sets include:
Pople Basis Sets: These are widely used and denoted by notations like 6-31G(d,p) or 6-311+G(2d,p). rowansci.com The numbers indicate the number of functions used for core and valence electrons. The letters in parentheses denote the addition of special functions:
Polarization functions (d, p): These allow the orbitals to change shape, which is important for describing chemical bonds accurately. youtube.com
Diffuse functions (+): These are essential for describing systems with delocalized electrons, anions, or in calculations of properties involving excited states. youtube.com
Dunning's Correlation-Consistent Basis Sets: Notations like cc-pVDZ, cc-pVTZ, and their augmented versions (aug-cc-pVDZ) are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results. rowansci.comresearchgate.net
Jensen's Polarization-Consistent Basis Sets: The pcseg-n family is another option known to perform well in DFT calculations, often outperforming Pople basis sets at a similar computational cost. rowansci.com
For a molecule like this compound, a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or pcseg-1, is recommended for geometry optimizations. For more accurate electronic property calculations, a triple-zeta basis set with both polarization and diffuse functions, like 6-311+G(d,p) or aug-cc-pVTZ, would be more appropriate. youtube.comresearchgate.netnih.govresearchgate.net
Table 2: Common Basis Sets for Computational Studies of Benzopyran Systems
| Basis Set | Description | Typical Application |
| STO-3G | Minimal basis set | Preliminary calculations, very large systems |
| 6-31G(d) | Split-valence, double-zeta with polarization on heavy atoms | Geometry optimization, frequency calculations |
| 6-311+G(d,p) | Split-valence, triple-zeta with diffuse and polarization functions | Single-point energies, electronic properties |
| aug-cc-pVTZ | Augmented correlation-consistent, triple-zeta | High-accuracy benchmarks, excited state properties |
Molecular Dynamics (MD) Simulations
While QM methods provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Conformational Analysis and Flexibility Studies of the 2H-1-Benzopyran Ring System
The 2H-1-benzopyran structure contains a dihydropyran ring fused to a benzene (B151609) ring. The dihydropyran ring is not planar and can adopt various conformations. acs.org For similar pyran-containing ring systems, the most stable conformation is typically a half-chair or a related twisted conformation. nih.gov
MD simulations are an excellent tool for exploring the conformational landscape of the 2H-1-benzopyran ring. nih.gov By simulating the molecule's motion over nanoseconds, researchers can observe transitions between different low-energy conformations and identify the most populated conformational states. This is crucial as the molecule's three-dimensional shape dictates its biological activity and physical properties. The flexibility of the ring and the orientation of the substituents (methoxy, methyl, and nitro groups) can be analyzed from the MD trajectory, providing insights into steric interactions and ring strain. nih.gov
Solvent Effects on Molecular Behavior and Spectroscopic Properties
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. semanticscholar.org
These simulations can reveal how solvent polarity and specific interactions, like hydrogen bonding, affect the solute's conformation and dynamics. nih.govrsc.org For instance, a polar solvent might stabilize a more polar conformer of the molecule.
Furthermore, computational methods can predict how spectroscopic properties change in different solvents, a phenomenon known as solvatochromism. nih.gov This is often accomplished using hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches or implicit solvent models like the Polarizable Continuum Model (PCM) within a DFT framework. rsc.org These models account for the bulk electrostatic effect of the solvent on the solute's electronic structure. The presence of the nitro group can make the molecule sensitive to solvent polarity, and computational studies can predict shifts in its UV-Vis absorption spectrum in solvents of varying dielectric constants. nih.govsemanticscholar.org
Table 3: Predicted Solvent Effects on Key Molecular Properties
| Property | Non-Polar Solvent (e.g., Toluene) | Polar Solvent (e.g., Acetonitrile) | Rationale |
| Ground State Dipole Moment | Lower | Higher | Stabilization of charge separation in polar media |
| HOMO-LUMO Gap | Larger | Smaller | Differential stabilization of frontier orbitals |
| Absorption λmax | Shorter Wavelength (Blue-shift) | Longer Wavelength (Red-shift) | Stabilization of the more polar excited state |
Note: The trends shown are typical for molecules with electron-withdrawing groups and are subject to the specific electronic structure of the compound.
Intermolecular Interaction Modeling
Intermolecular interaction modeling is a crucial aspect of computational chemistry that investigates the non-covalent forces between molecules. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the physical properties of substances, such as their boiling point, solubility, and crystal structure. For this compound, modeling these interactions would provide insights into its aggregation behavior and how it interacts with other molecules, such as solvents or biological receptors.
The presence of a nitro group and a methoxy (B1213986) group in the molecule suggests the potential for significant dipole-dipole interactions. The oxygen atoms in these groups are electronegative, leading to regions of partial negative charge, while other parts of the molecule would have partial positive charges. These electrostatic interactions would be a primary focus of intermolecular modeling studies.
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. libretexts.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com
For this compound, the presence of the electron-donating methoxy and methyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, indicating a potentially reactive molecule.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
The following table illustrates the kind of data that would be generated from a HOMO-LUMO analysis, with hypothetical values for this compound based on general principles for similar structures.
| Parameter | Formula | Expected Value (Illustrative) |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -2.5 eV |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 4.0 eV |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | 4.5 eV |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.0 eV |
| Chemical Softness (S) | S = 1 / η | 0.5 eV⁻¹ |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 5.06 eV |
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the MEP would be expected to show a significant negative potential around the oxygen atoms of the nitro and methoxy groups due to their high electronegativity. researchgate.net Conversely, the hydrogen atoms of the methyl group and the aromatic ring would likely exhibit a positive potential. The nitro group, being strongly electron-withdrawing, would create a notable region of positive potential on the adjacent carbon atom of the benzopyran ring. researchgate.net
Charge distribution analysis provides a quantitative measure of the partial charges on each atom in the molecule. This data complements the qualitative information from MEP maps and is crucial for understanding the molecule's polarity and dipole moment.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. q-chem.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of electron delocalization and hyperconjugation. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. acadpubl.eu
The following table provides an example of the type of data generated from an NBO analysis, showing hypothetical donor-acceptor interactions for this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |
| LP (O-methoxy) | π* (C-aromatic) | 15.2 |
| LP (O-ether) | π* (C=C) | 10.5 |
| π (C=C-aromatic) | π* (N=O-nitro) | 25.8 |
| σ (C-H-methyl) | σ* (C-C) | 2.1 |
Prediction of Reactivity and Reaction Mechanisms
Transition State Characterization and Activation Energy Calculations for Proposed Reactions
Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying and characterizing transition states and calculating the associated activation energies. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. The activation energy is the energy barrier that must be overcome for a reaction to occur.
For this compound, theoretical studies could be employed to investigate various potential reactions, such as electrophilic aromatic substitution on the benzopyran ring or nucleophilic addition to the carbon-carbon double bond. By mapping the potential energy surface of a proposed reaction, computational chemists can locate the transition state structure and calculate the activation energy. A lower activation energy indicates a more favorable and faster reaction. These calculations provide invaluable insights into the feasibility and selectivity of chemical transformations.
Reaction Coordinate Analysis
A reaction coordinate analysis is a fundamental computational method used to investigate the mechanism of a chemical reaction. It involves mapping the energy of a molecular system as it transforms from reactants to products through a transition state. This analysis provides crucial information about the reaction's feasibility, kinetics, and the structure of intermediate and transition states.
For a compound like this compound, reaction coordinate analysis could be employed to study various transformations, such as its synthesis, degradation, or participation in further chemical reactions. For instance, in the context of its synthesis, computational studies could elucidate the mechanism of the nitration of a benzopyran precursor. Such an analysis would involve identifying the lowest energy pathway for the reaction, calculating the activation energy, and characterizing the geometry and electronic structure of the transition state.
While no specific studies on this molecule are available, research on the reaction mechanisms of other nitro-substituted heterocyclic compounds provides a framework for how such an analysis would be conducted. For example, computational studies on the cycloaddition reactions of nitro-substituted compounds have utilized Density Functional Theory (DFT) to explore reaction profiles and understand regioselectivity. mdpi.com These studies often identify transition states and intermediates, providing a detailed picture of the reaction pathway at a molecular level.
Spectroscopic Property Simulations
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data. Methods such as DFT and ab initio calculations can provide accurate predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
The prediction of spectroscopic data for this compound would typically involve geometry optimization of the molecule's ground state using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). Following optimization, the same theoretical level would be used to calculate the desired spectroscopic properties.
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
IR Frequencies: The vibrational frequencies in the infrared spectrum are computed by calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. This approach calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.
The following table illustrates the kind of data that would be generated from such computational predictions.
| Spectroscopic Property | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) - H at C4 | 5.1 ppm |
| ¹³C NMR Chemical Shift (ppm) - C3 | 135 ppm |
| IR Frequency (cm⁻¹) - NO₂ asymmetric stretch | 1550 cm⁻¹ |
| IR Frequency (cm⁻¹) - NO₂ symmetric stretch | 1350 cm⁻¹ |
| UV-Vis λmax (nm) | 320 nm |
A critical step in computational research is the validation of theoretical models against experimental data. By comparing the predicted spectroscopic properties with those obtained experimentally, researchers can assess the accuracy of the chosen computational method and basis set. A good correlation between theoretical and experimental data lends confidence to the computational model and allows for a more reliable interpretation of the molecule's structure and properties.
For this compound, a comparative analysis would involve synthesizing the compound and acquiring its experimental NMR, IR, and UV-Vis spectra. These experimental values would then be systematically compared to the computationally predicted data. Discrepancies between the two can often be explained by factors such as solvent effects, intermolecular interactions in the solid state, or the limitations of the theoretical model.
Studies on similar molecules, such as other substituted benzopyrans, have demonstrated the utility of this comparative approach. researchgate.netresearchgate.net For instance, research on 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide showed that the B3LYP functional with a large basis set provided the best agreement between calculated and experimental IR spectra. researchgate.net Such findings are crucial for establishing reliable computational protocols for specific classes of compounds.
The following table provides a hypothetical comparison between predicted and experimental data for this compound to illustrate how such an analysis would be presented.
| Spectroscopic Property | Predicted Value | Experimental Value | Difference |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) - H at C4 | 5.1 ppm | 5.0 ppm | 0.1 ppm |
| ¹³C NMR Chemical Shift (ppm) - C3 | 135 ppm | 134 ppm | 1 ppm |
| IR Frequency (cm⁻¹) - NO₂ asymmetric stretch | 1550 cm⁻¹ | 1545 cm⁻¹ | 5 cm⁻¹ |
| IR Frequency (cm⁻¹) - NO₂ symmetric stretch | 1350 cm⁻¹ | 1348 cm⁻¹ | 2 cm⁻¹ |
| UV-Vis λmax (nm) | 320 nm | 325 nm | -5 nm |
Mechanistic Investigations of Biological or Advanced Material Applications of 8 Methoxy 2 Methyl 3 Nitro 2h 1 Benzopyran and Its Derivatives
Molecular Mechanisms of Interaction with Biological Targets
The biological effects of 8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran and related compounds are rooted in their ability to interact with specific proteins and disrupt cellular pathways. These interactions can range from direct enzyme inhibition to the modulation of complex signaling cascades.
Enzyme Inhibition Pathways and Allosteric Modulation Studies
Derivatives of the 3-nitro-2H-chromene core have been identified as potent inhibitors of several key enzymes, often acting through noncompetitive mechanisms that suggest allosteric modulation. researchgate.net Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.govnih.govmdpi.com This mode of inhibition can offer greater specificity compared to inhibitors that target the highly conserved active sites of enzymes. mdpi.com
For instance, a series of sulfonylhydrazone- and acylhydrazone-substituted 8-ethoxy-3-nitro-2H-chromene derivatives were screened for their inhibitory potential against human carbonic anhydrase (hCA) isozymes I and II. researchgate.net Carbonic anhydrases are crucial for processes like pH regulation and CO2 transport. Several of the synthesized compounds displayed significant inhibitory action, with one derivative in particular showing potent, noncompetitive inhibition against hCA I. researchgate.net Noncompetitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, is a hallmark of allosteric regulation. youtube.com
Furthermore, the 3-nitro-2H-chromene scaffold is a key component of S14161, an 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). chim.it The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. The ability of a nitrochromene derivative to inhibit this key oncogenic pathway highlights the therapeutic potential of this chemical class. The structure-activity relationship (SAR) of various substituted benzopyran compounds has been explored to optimize enzyme inhibitory activity, indicating that modifications to the scaffold can fine-tune potency and selectivity. nih.govrsc.orgnih.gov
| Derivative Class | Target Enzyme | Inhibition Type | Significance |
|---|---|---|---|
| 8-Ethoxy-3-nitro-2H-chromenes with sulfonylhydrazone/acylhydrazone substituents | Human Carbonic Anhydrase I & II (hCA I & II) | Noncompetitive | Demonstrates allosteric modulation potential against enzymes involved in pH regulation. researchgate.net |
| 8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) | Phosphoinositide 3-Kinases (PI3Ks) | Potent Inhibition | Targets a critical enzyme in cell growth and cancer signaling pathways. chim.it |
Receptor Binding Mechanisms and Selectivity Profiling
While direct receptor binding data for this compound is limited, studies on structurally related benzopyran analogs provide strong evidence that this scaffold can be tailored to interact with high affinity and selectivity for specific G-protein coupled receptors (GPCRs). For example, extensive research on 3,4-dihydro-3-amino-2H-1-benzopyran derivatives has revealed potent ligands for serotonin (B10506) 5-HT1A receptors. nih.gov
These studies, which modify substituents on both the aromatic ring and the amino group, have produced compounds with nanomolar affinity for the 5-HT1A receptor and high selectivity over other serotonin and dopamine (B1211576) receptor subtypes. nih.gov The dextrorotatory enantiomers of these amino-benzopyran derivatives consistently show higher affinity and selectivity, highlighting the importance of stereochemistry in receptor recognition. nih.govnih.gov Although these compounds feature a reduced (chromane) ring and an amino group instead of a nitro group, the findings establish the benzopyran core as a viable pharmacophore for targeting specific receptors. Further selectivity profiling of nitro-substituted benzopyrans against a broad panel of receptors is necessary to fully characterize their target landscape.
| Compound Class | Primary Target | Affinity Range | Selectivity Profile |
|---|---|---|---|
| 3-Amino-3,4-dihydro-2H-1-benzopyran derivatives | Serotonin 5-HT1A Receptor | Nanomolar (nM) | High selectivity vs. 5-HT1B, 5-HT2, 5-HT3, D1, and D2 receptors. nih.gov |
| 5-Substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives | Serotonin 5-HT1A and 5-HT7 Receptors | Sub-nanomolar (nM) for best compounds | Some compounds show dual affinity, while others can be selective for 5-HT1A. researchgate.net |
Elucidation of Molecular Pathways Affected at a Mechanistic Level (e.g., Cell Cycle, Apoptosis Induction)
A significant mechanism through which nitrobenzopyran derivatives exert cytotoxic effects against cancer cells is the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. Studies on related heterocyclic systems demonstrate a consistent pattern of cell cycle arrest, frequently in the G2/M phase, which prevents cells from entering mitosis and ultimately leads to their demise.
For instance, a potent benzothieno[3,2-b]pyran derivative bearing a 4-nitrophenyl group was found to disrupt the cell cycle in HCT-116 colon cancer cells. researchgate.net Treatment with this compound led to a decrease in the population of cells in the G1 phase and a corresponding accumulation of cells in the G2/M and pre-G phases, indicative of cell cycle arrest and apoptosis. researchgate.net Similarly, a synthetic derivative of β-nitrostyrene, which shares the nitroalkene functional group, also induced G2/M phase cell cycle arrest in colorectal cancer cells. youtube.com This arrest was associated with the upregulation of key G2/M checkpoint proteins like cyclin B1 and aurora kinases. youtube.com
The induction of apoptosis is a common downstream consequence of this cell cycle disruption. The benzothieno[3,2-b]pyran derivative was shown to induce both early and late apoptosis in a time-dependent manner. researchgate.net Other related structures, such as halogenated benzofuran (B130515) derivatives, have also been shown to induce late-stage apoptosis or necrosis in liver (HepG2) and lung (A549) cancer cells. researchgate.net This apoptotic process is often mediated through the intrinsic, or mitochondrial, pathway. This is supported by studies on 8-methoxypsoralen, which, despite lacking the nitro group, induces apoptosis in HepG2 cells by increasing the Bax/Bcl-2 ratio, causing the collapse of the mitochondrial membrane potential, and promoting the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF). hmdb.ca
Biochemical Pathway Analysis (e.g., Reactive Oxygen Species Generation Mechanisms, Reduction of Nitro Groups)
The bioactivity of this compound is intimately linked to two key biochemical pathways: the generation of reactive oxygen species (ROS) and the metabolic reduction of its nitro group.
Reactive Oxygen Species (ROS) Generation: Many nitroaromatic compounds contribute to cellular oxidative stress by promoting the generation of ROS, such as superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2). svedbergopen.com Intracellular ROS are primarily generated in the mitochondria as a byproduct of the electron transport chain. svedbergopen.comnih.govmdpi.com An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of critical biomolecules, including lipids, proteins, and DNA. This damage can trigger cell death pathways.
The anticancer activity of many related compounds is directly linked to ROS generation. For example, the apoptosis induced by 8-methoxypsoralen in HepG2 cells was significantly abolished when ROS was scavenged by an antioxidant. hmdb.ca Likewise, the antitumor effects of the β-nitrostyrene derivative CYT-Rx20 in colorectal cancer cells were shown to be mediated by ROS-induced DNA damage and mitochondrial dysfunction. youtube.com The mechanism often involves the disruption of the mitochondrial electron transport chain, leading to electron leakage and the partial reduction of molecular oxygen to form superoxide. nih.gov
Reduction of Nitro Groups: The nitro group itself is a key pharmacophore that is often metabolically activated through reduction. This six-electron reduction process is typically catalyzed by a family of NAD(P)H-dependent flavoenzymes known as nitroreductases. researchgate.netresearchgate.net The reaction proceeds sequentially, reducing the nitro group (ArNO2) first to a nitroso intermediate (ArNO), then to a hydroxylamine (B1172632) intermediate (ArNHOH), and finally to the corresponding amine (ArNH2). researchgate.netnih.gov
Each of these intermediates can be biologically active and potentially toxic. The hydroxylamine and the nitroso species, in particular, are highly reactive and can form covalent adducts with cellular macromolecules like DNA, contributing to the compound's cytotoxicity and mutagenicity. This reductive activation is particularly effective in hypoxic environments, such as those found in solid tumors, making nitroaromatic compounds attractive candidates for hypoxia-activated prodrugs.
| Step | Reactant | Product | Electrons Added | Key Characteristics |
|---|---|---|---|---|
| 1 | Nitro (Ar-NO₂) | Nitroso (Ar-NO) | 2e⁻ | Formation of a highly reactive intermediate. researchgate.netnih.gov |
| 2 | Nitroso (Ar-NO) | Hydroxylamine (Ar-NHOH) | 2e⁻ | Highly reactive; can form adducts with macromolecules. researchgate.net |
| 3 | Hydroxylamine (Ar-NHOH) | Amine (Ar-NH₂) | 2e⁻ | Stable final product of the full reduction pathway. nih.govresearchgate.net |
Chemical Biology Probes and Tools
Beyond direct therapeutic applications, the benzopyran scaffold serves as a versatile platform for the development of sophisticated chemical probes to study biological systems.
Development of Fluorescent or Photoactivatable Probes Derived from the Benzopyran Core
The inherent photophysical properties of the benzopyran ring system make it an excellent core for designing fluorescent probes. These probes are engineered to change their fluorescence properties—such as intensity or wavelength—upon interaction with a specific analyte, allowing for the sensitive detection and imaging of molecules in biological environments. nih.gov For example, novel fluorescent sensors based on the benzopyran core have been successfully synthesized for the selective detection of mercury ions (Hg2+). nih.govchim.it
The development of such probes often involves conjugating the benzopyran fluorophore to a specific recognition moiety that binds the target of interest. This binding event triggers a change in the electronic structure of the fluorophore, leading to a detectable optical signal. The versatility of the benzopyran structure allows for fine-tuning of its spectral properties to create probes that operate in different regions of the spectrum, including the near-infrared (NIR) range, which is advantageous for deep-tissue imaging.
In addition to fluorescent probes, the benzopyran scaffold has potential for creating photoactivatable or "caged" probes. nih.gov These tools keep a biologically active molecule in an inert state until it is released by a pulse of light. This approach offers precise spatial and temporal control over biological processes. nih.gov Spiropyrans, which are structurally related to benzopyrans, are well-known photoswitches that can be interconverted between two isomers with different properties using light, making them ideal components for photoactivatable systems. nih.gov By incorporating a photo-labile group onto the this compound structure, it could be theoretically developed into a tool for the controlled release of the bioactive compound or for photoaffinity labeling to identify its direct cellular binding partners. nih.gov
Application in Mechanistic Biological Assays to Uncover Molecular Events
The this compound scaffold and its derivatives have emerged as versatile tools in mechanistic biological assays, primarily owing to their intrinsic reactivity and structural features that allow for probing and elucidating complex molecular events. The core structure, a chromene ring system, is a common motif in a wide array of biologically active natural products, including flavonoids, tocopherols, and alkaloids. The high lipophilicity of chromene derivatives facilitates their penetration of cell membranes, enhancing their bioavailability and interaction with intracellular targets. nih.gov
The presence of the nitro group at the 3-position, in conjugation with the double bond, renders the C2-C3 bond an excellent Michael acceptor. This feature is crucial for the compound's ability to form covalent adducts with biological nucleophiles, such as cysteine residues in proteins. This reactivity allows for its use in identifying and validating novel therapeutic targets through covalent labeling and subsequent proteomic analysis. For instance, derivatives of the related β-nitrostyrene scaffold have demonstrated potent activity against various pathogens, and their mechanism is often attributed to the covalent modification of key parasitic enzymes. nih.gov
In the context of anticancer research, nitrochromene derivatives have been investigated for their cytotoxic effects. Molecular docking studies, a computational method to predict the binding orientation of a small molecule to a protein target, have been employed to understand the molecular basis of their activity. nih.gov These in silico analyses help to identify potential protein targets and guide the design of more potent and selective inhibitors. The insights gained from such computational studies can then be validated through in vitro biological assays, such as enzyme inhibition assays or cell-based reporter assays, to confirm the mechanism of action.
Furthermore, the structural similarity of the 3-nitro-2H-1-benzopyran core to β-nitrostyrene suggests a potential role in disrupting multiple stages of a parasite's life cycle, a critical aspect in the development of new anti-leishmanial therapeutics. nih.govnih.gov By employing techniques like molecular docking, researchers can explore the interactions of these compounds with various parasitic proteins, providing a mechanistic rationale for their observed biological effects. nih.gov
| Assay Type | Biological Target/Process Investigated | Key Mechanistic Insight |
| Molecular Docking | Parasitic enzymes (e.g., from Leishmania tropica) | Prediction of binding modes and identification of key interacting residues. nih.gov |
| Cytotoxicity Assays | Cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231) | Evaluation of antiproliferative activity, often linked to covalent modification of cellular targets. nih.gov |
| Enzyme Inhibition Assays | Specific enzymes with nucleophilic active sites | Confirmation of target engagement and determination of inhibitory potency through covalent adduction. |
Advanced Material Science Applications (Mechanistic/Theoretical Focus)
Investigation of Optical and Electronic Property Modulation for Photoswitchable Materials
The unique electronic structure of this compound and its derivatives makes them promising candidates for the development of photoswitchable materials. The core of their functionality lies in the ability to modulate their optical and electronic properties through external stimuli, such as light. Theoretical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding and predicting these properties.
A key parameter in this context is the HOMO-LUMO energy gap, which dictates the electronic transition properties of the molecule. For related N-phenylamino-methyl-nitro-pyridine derivatives, the electron distribution in the Highest Occupied Molecular Orbital (HOMO) is typically scattered over the N-amine group and the pyridine (B92270) C-C and C-N bonds, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located over the nitro group. nih.gov This spatial separation of the HOMO and LUMO suggests a charge-transfer character for the lowest energy electronic transition. The calculated HOMO-LUMO gap for these related compounds is in the range of 3.13-3.16 eV. nih.gov
The substitution pattern on the benzopyran ring significantly influences these electronic properties. The methoxy (B1213986) group at the 8-position acts as an electron-donating group, which can raise the energy of the HOMO. Conversely, the nitro group at the 3-position is a strong electron-withdrawing group, which lowers the energy of the LUMO. This "push-pull" electronic configuration can lead to a smaller HOMO-LUMO gap, red-shifting the absorption spectrum and enhancing the nonlinear optical properties of the molecule.
The potential for photoswitching arises from the possibility of light-induced isomerization or other photochemical reactions that alter the conjugation and electronic structure of the molecule. For example, photo-induced cleavage of the C-O bond in the pyran ring could lead to a colored, open-ring merocyanine-like structure, which can revert to the colorless closed form thermally or photochemically. This reversible transformation between two states with distinct absorption spectra is the basis for photoswitchable materials.
Theoretical studies can model the potential energy surfaces of the ground and excited states to elucidate the mechanistic pathways of such photochemical reactions. By calculating the energy barriers for isomerization and the absorption spectra of the different isomeric forms, researchers can predict the photoswitching behavior and design molecules with optimized properties for specific applications, such as optical data storage or light-responsive sensors.
| Property | Influencing Factors | Theoretical Method of Investigation | Relevance to Photoswitching |
| HOMO-LUMO Gap | Substituent effects (electron-donating/withdrawing groups) | Density Functional Theory (DFT) | Determines the wavelength of light required for electronic excitation and potential photo-isomerization. |
| Electronic Transitions | Molecular orbital composition and overlap | Time-Dependent DFT (TD-DFT) | Predicts the absorption spectrum and the nature of the excited states involved in the photochemical reaction. |
| Nonlinear Optical Properties | Molecular polarizability and hyperpolarizability | DFT calculations | Indicates the potential for applications in photonics and optoelectronics. researchgate.net |
| Potential Energy Surfaces | Ground and excited state geometries and energies | DFT and post-Hartree-Fock methods | Elucidates the reaction mechanism and predicts the efficiency and reversibility of the photoswitching process. |
Mechanistic Studies of Corrosion Inhibition Based on Molecular Interactions
The application of this compound and its derivatives as corrosion inhibitors for metals, particularly steel in acidic media, has been a subject of significant theoretical investigation. The mechanism of inhibition is primarily understood through the lens of molecular interactions between the inhibitor molecule and the metal surface, which can be effectively modeled using quantum chemical calculations based on Density Functional Theory (DFT). biointerfaceresearch.comresearchgate.net
The inhibitive action of these organic molecules stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption process is facilitated by the presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons, as well as the π-electrons of the aromatic benzopyran ring. biointerfaceresearch.comresearchgate.net
DFT calculations provide valuable insights into the electronic properties of the inhibitor molecules that govern their interaction with the metal surface. The energy of the Highest Occupied Molecular Orbital (EHOMO) is a key descriptor of the molecule's ability to donate electrons to the vacant d-orbitals of the metal. A higher EHOMO value indicates a greater tendency for electron donation and, consequently, a higher inhibition efficiency. biointerfaceresearch.comresearchgate.net Conversely, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to the molecule's capacity to accept electrons from the metal surface (back-donation). A lower ELUMO value enhances this interaction. The energy gap between the HOMO and LUMO (ΔE) is also an important parameter, with a smaller gap generally correlating with higher reactivity and better inhibition performance. biointerfaceresearch.comresearchgate.net
Electrostatic potential maps generated from DFT calculations visualize the charge distribution within the molecule, identifying the regions most likely to be involved in electrostatic interactions with the charged metal surface. biointerfaceresearch.comresearchgate.net The Mulliken charge distribution and Fukui indices further pinpoint the specific atoms that act as nucleophilic (electron-donating) and electrophilic (electron-accepting) centers for adsorption. biointerfaceresearch.com
For 2H-1-benzopyran-2-one derivatives, theoretical studies have shown that the HOMO is typically delocalized over the benzopyran-2-one moiety and attached electron-donating substituents, indicating that this part of the molecule is the primary site for electron donation to the metal surface. The LUMO is often delocalized over the entire benzopyran-2-one moiety, suggesting its involvement in back-bonding interactions. biointerfaceresearch.com The adsorption of these inhibitors is not solely dependent on the heteroatoms; carbon atoms also contribute as nucleophilic and electrophilic centers, ensuring a robust interaction between the inhibitor and the metal surface. biointerfaceresearch.com
| Quantum Chemical Parameter | Role in Corrosion Inhibition Mechanism | Interpretation |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Electron donation to the metal surface. | Higher values indicate a greater tendency for electron donation and higher inhibition efficiency. biointerfaceresearch.comresearchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Electron acceptance from the metal surface (back-donation). | Lower values indicate a greater ability to accept electrons, strengthening the inhibitor-metal bond. biointerfaceresearch.comresearchgate.net |
| ΔE (HOMO-LUMO Energy Gap) | Reactivity of the inhibitor molecule. | A smaller energy gap generally correlates with higher reactivity and better inhibition performance. biointerfaceresearch.comresearchgate.net |
| Electrostatic Potential Map | Visualization of charge distribution. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions for electrostatic interactions with the metal surface. biointerfaceresearch.comresearchgate.net |
| Mulliken Charges and Fukui Indices | Identification of active sites for adsorption. | Pinpoint specific atoms that act as nucleophilic and electrophilic centers for interaction with the metal. biointerfaceresearch.com |
Future Research Directions and Challenges in 8 Methoxy 2 Methyl 3 Nitro 2h 1 Benzopyran Research
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability
The future of synthesizing 8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran will likely focus on developing methodologies that are not only efficient but also environmentally benign. Current synthetic approaches to similar benzopyran structures often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should aim to overcome these limitations.
Key areas for development include:
Flow Chemistry and Process Optimization: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Future synthetic routes could be designed for flow chemistry, allowing for precise control over reaction parameters and minimizing the use of hazardous solvents.
Bio-inspired and Biomimetic Approaches: Exploring enzymatic or chemo-enzymatic routes could offer a highly selective and sustainable method for the synthesis of the benzopyran core. Nature provides a plethora of enzymes that can catalyze complex reactions under mild conditions.
| Synthetic Strategy | Potential Advantages | Challenges |
| Catalytic Convergent Synthesis | Fewer steps, higher overall yield, reduced waste. | Catalyst design and optimization, substrate scope limitations. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Initial setup costs, potential for clogging with solid byproducts. |
| Bio-inspired Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, limited substrate tolerance. |
Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding of Molecular Phenomena
A thorough understanding of the structure, electronics, and reactivity of this compound requires a combination of advanced spectroscopic and computational techniques.
Future studies should involve:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, will be essential for unambiguous structural assignment and for probing the conformational dynamics of the molecule.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals, and reaction mechanisms. researchgate.netmdpi.com These calculations can help to predict reactivity and guide the design of new experiments.
| Technique | Information Gained |
| 2D NMR Spectroscopy | Detailed structural connectivity, stereochemistry, and conformational preferences. |
| DFT Calculations | Electronic properties, reaction energetics, and mechanistic pathways. |
| Time-Resolved Spectroscopy | Dynamics of excited states and photochemical reaction intermediates. |
Expanding the Scope of Structure-Activity Relationship Studies to New Mechanistic Target Classes
While no specific biological activity has been reported for this compound, the benzopyran scaffold is present in many biologically active natural products and synthetic compounds. Future research should explore the potential of this molecule in various therapeutic areas through systematic structure-activity relationship (SAR) studies. kyoto-u.ac.jpnih.govnih.govresearchgate.net
Potential avenues for investigation include:
Screening against Diverse Biological Targets: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic applications.
Systematic Modification of the Structure: Once a lead activity is identified, systematic modifications of the methoxy (B1213986), methyl, and nitro groups can be performed to understand their contribution to the observed activity and to optimize potency and selectivity.
Design and Synthesis of Functionally Diverse this compound Analogs for Specific Mechanistic Probing and Advanced Material Applications
The structural framework of this compound serves as a valuable starting point for the design and synthesis of a diverse range of analogs with tailored properties.
Future directions in this area could include:
Probes for Chemical Biology: Analogs bearing reporter groups, such as fluorescent tags or biotin (B1667282) labels, could be synthesized to serve as chemical probes for studying biological processes.
Advanced Materials: The nitro-aromatic nature of the compound suggests that it could be a precursor for developing novel materials with interesting optical or electronic properties. For example, reduction of the nitro group to an amine could open up avenues for polymerization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nitro-functionalization of a pre-functionalized benzopyran scaffold. Key steps include methoxy group protection, nitration at the 3-position, and subsequent deprotection. Reaction conditions (e.g., nitrating agent concentration, temperature, solvent polarity) must be optimized to minimize side products like over-nitrated derivatives or ring-opened byproducts. For example, using a mixed HNO₃/H₂SO₄ system at 0–5°C can improve regioselectivity. Yield optimization requires monitoring via TLC or HPLC .
- Data Consideration : Comparative tables of solvents (e.g., dichloromethane vs. acetic acid) and their impact on reaction kinetics should be constructed.
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for diagnostic signals: methoxy protons (~δ 3.8–4.0 ppm), methyl group on C2 (δ 1.8–2.1 ppm), and aromatic protons influenced by the nitro group’s electron-withdrawing effect (downfield shifts).
- IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carbonyl (benzopyran ring, ~1680 cm⁻¹) groups.
- MS : Molecular ion peak (M⁺) should match the molecular formula (C₁₁H₁₁NO₄), with fragmentation patterns indicating loss of NO₂ or OCH₃ groups.
Q. What are the key reactivity trends of the nitro group in this compound under basic or acidic conditions?
- Methodological Answer : The nitro group is susceptible to reduction (e.g., catalytic hydrogenation to amine) or nucleophilic aromatic substitution under strongly acidic/basic conditions. For instance, in acidic media, the nitro group can act as a meta-directing substituent, whereas basic conditions may promote ring-opening reactions. Controlled experiments with varying pH and reductants (e.g., Fe/HCl vs. NaBH₄/Cu) are critical to mapping reactivity .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved, particularly when experimental results deviate from computational predictions?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. A bricolage approach combining multiple methods is recommended:
- Reproduce experiments under inert atmospheres to exclude oxidation artifacts.
- Use high-field NMR (600+ MHz) to resolve overlapping signals.
- Apply X-ray crystallography for unambiguous structural confirmation.
- Re-evaluate computational parameters (e.g., solvent model in DFT simulations).
Q. What experimental design principles should guide the exploration of this compound’s biological activity, given its potential as a kinase inhibitor?
- Methodological Answer :
- In vitro assays : Prioritize enzyme inhibition assays (e.g., EGFR kinase) with positive/negative controls.
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions.
- Dose-response curves : Use non-linear regression models (e.g., Hill equation) to quantify IC₅₀ values.
Q. How can computational modeling (e.g., QSAR, molecular docking) be integrated with experimental data to predict the physicochemical properties of this compound?
- Methodological Answer :
- QSAR : Train models using descriptors like logP, molar refractivity, and HOMO/LUMO energies from DFT.
- Docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina, validating with experimental IC₅₀ data.
- Limitations : Address discrepancies between in silico predictions and empirical solubility/permeability data by refining force field parameters .
Methodological Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
